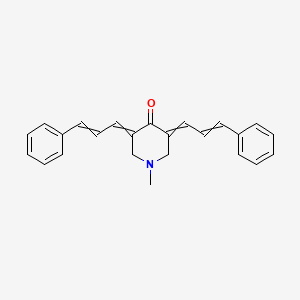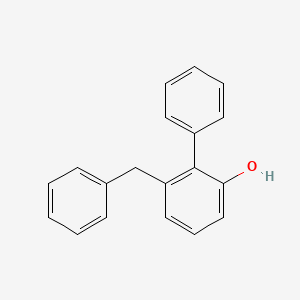
Benzylbiphenylol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylbiphenylol, also known as (phenylmethyl)[1,1’-biphenyl]ol, is an organic compound with a complex aromatic structure. It is a derivative of biphenyl, where a benzyl group is attached to one of the phenyl rings.
準備方法
Synthetic Routes and Reaction Conditions
Benzylbiphenylol can be synthesized through the condensation of O-nitrobenzaldehyde and benzaldehyde . The reaction is typically carried out under basic conditions, which facilitates the formation of the desired product along with some by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization.
化学反応の分析
Types of Reactions
Benzylbiphenylol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary, but they often involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
科学的研究の応用
Benzylbiphenylol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
作用機序
The mechanism by which Benzylbiphenylol exerts its effects involves interactions with molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Benzyl Alcohol: Contains a benzyl group attached to a hydroxyl group.
Benzophenone: Features a benzoyl group attached to a phenyl ring.
Uniqueness
Benzylbiphenylol is unique due to its combination of a benzyl group and a biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
特性
CAS番号 |
30348-72-2 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC名 |
3-benzyl-2-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-13-7-12-17(14-15-8-3-1-4-9-15)19(18)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChIキー |
BMMNUXLWZAHXNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)

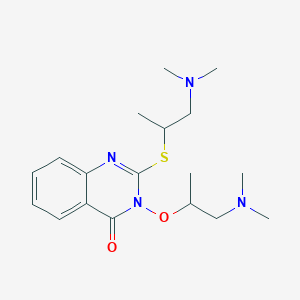
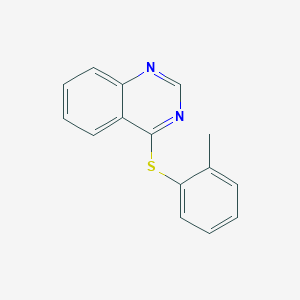

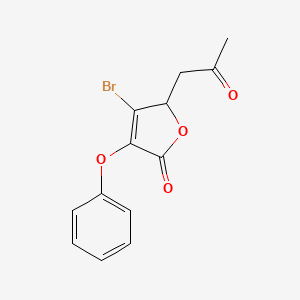
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)
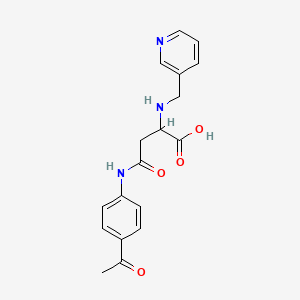

![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
